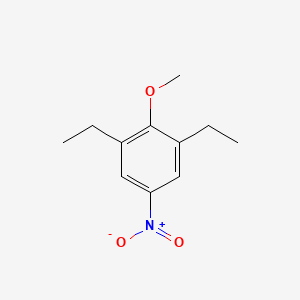

1,3-Diethyl-2-methoxy-5-nitrobenzene

Description

General Overview of Substituted Benzene (B151609) Derivatives in Organic Chemistry

Substituted benzene derivatives are a fundamental class of organic compounds where one or more hydrogen atoms on the benzene ring are replaced by other atoms or functional groups. nih.govchemsrc.com This substitution gives rise to a vast diversity of molecules with a wide spectrum of physical and chemical properties. The nature, position, and number of substituents on the benzene ring profoundly influence the molecule's reactivity, polarity, and steric characteristics. ichemistry.cn

Common substituents include alkyl groups, halogens, hydroxyl groups, and nitro groups, among others. The interplay of these substituents' electronic effects (both inductive and resonance) determines the electron density distribution within the aromatic ring, thereby directing the course of further chemical reactions. ichemistry.cn For instance, electron-donating groups activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups deactivate it. ichemistry.cn

The nomenclature of these derivatives follows a systematic set of rules, often using common names for simpler compounds as a base. nih.govguidechem.com The relative positions of substituents are designated using prefixes such as ortho-, meta-, and para- for disubstituted benzenes, or numerical locants for more complex systems. chemsrc.com

Table 1: Classification of Common Substituents on Benzene Rings

| Substituent Type | Examples | Effect on Reactivity (Electrophilic Aromatic Substitution) |

| Activating | -OH, -NH2, -OR, -R | Increases reactivity |

| Deactivating | -NO2, -CN, -SO3H, -Halogens | Decreases reactivity |

Significance of Nitroaromatic and Methoxy-Functionalized Aromatic Systems

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are a significant class of chemicals. cdc.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and makes it susceptible to nucleophilic aromatic substitution. ichemistry.cnchem960.com This property is harnessed in the synthesis of a wide range of industrial chemicals, including dyes, polymers, and pharmaceuticals. cdc.govchemicalbook.com

Methoxy-functionalized aromatic systems, containing a methoxy (B1213986) group (-OCH3), are also of great importance. The methoxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. epa.gov This functional group is found in numerous natural products and is a key structural motif in many pharmaceutical compounds and fragrances. nih.govchemeo.com The presence of a methoxy group can significantly influence the biological activity and metabolic pathways of a molecule. nist.gov

Previous Research Efforts on Related Diethylnitrobenzenes and Methoxybenzenes

While specific research on 1,3-Diethyl-2-methoxy-5-nitrobenzene is not extensively documented in publicly available literature, a significant body of research exists for related compounds such as diethylbenzenes, nitrobenzenes, and methoxybenzenes.

Studies on diethylbenzenes have often focused on their synthesis, isomerization, and use as intermediates in the production of polymers and other organic compounds. appchemical.com Research on nitrobenzenes is extensive, covering their synthesis through nitration reactions, their reduction to form anilines (a crucial class of industrial intermediates), and their environmental impact and bioremediation. researchgate.net The toxicology of nitrobenzene (B124822) and its derivatives has also been a subject of considerable investigation.

Investigations into methoxybenzenes (anisoles) have explored their synthesis, reactivity in electrophilic substitution reactions, and their role as building blocks in organic synthesis. nih.gov The influence of the methoxy group on the spectroscopic properties and conformational preferences of aromatic systems has also been a subject of detailed study.

Current Research Gaps and Motivations for Investigating this compound

The lack of dedicated research on this compound presents a clear knowledge gap. The unique combination of two activating ethyl groups, an activating methoxy group, and a deactivating nitro group on the same benzene ring suggests a complex interplay of electronic and steric effects that warrants investigation.

The motivations for studying this compound are several-fold:

Fundamental Chemical Interest: Understanding how the combination and specific arrangement of these functional groups influence the compound's structure, reactivity, and spectroscopic properties would contribute to the fundamental knowledge of polysubstituted aromatic systems.

Synthetic Potential: This compound could serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, while the other substituents can direct subsequent reactions.

Potential Applications: Given the prevalence of nitroaromatic and methoxy-functionalized compounds in various industries, this compound could be explored for potential applications in materials science, agrochemicals, or as a precursor to pharmacologically active molecules.

Research Objectives and Scope of Investigation

The primary objective of a hypothetical investigation into this compound would be to synthesize and characterize the compound to establish a foundational understanding of its chemical and physical properties.

The scope of such an investigation would include:

Synthesis: Development of a reliable and efficient synthetic route to this compound.

Structural Elucidation: Unambiguous determination of its molecular structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: Measurement of key physical properties such as melting point, boiling point, and solubility.

Reactivity Studies: Preliminary investigation of its reactivity in fundamental organic reactions, such as the reduction of the nitro group.

This foundational research would pave the way for more in-depth studies into its potential applications and more complex chemical transformations.

Structure

3D Structure

Properties

CAS No. |

401514-25-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1,3-diethyl-2-methoxy-5-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

QQZCMCVNMAXYLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1OC)CC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diethyl 2 Methoxy 5 Nitrobenzene

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 1,3-diethyl-2-methoxy-5-nitrobenzene allows for the deconstruction of the target molecule into simpler, commercially available starting materials. The analysis hinges on the disconnection of the three key functional groups: the two ethyl groups, the methoxy (B1213986) group, and the nitro group.

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies phenol (B47542) as a logical and readily available starting material. The synthesis would then proceed through the key intermediates 2,6-diethylphenol (B86025) and 1,3-diethyl-2-methoxybenzene (B8701588) .

Strategies for Introducing Diethyl Groups

The introduction of two ethyl groups onto the phenol ring at the 2 and 6 positions is a critical step. A common and effective method for this transformation is the Friedel-Crafts alkylation . jk-sci.comwikipedia.org This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). jk-sci.com For the synthesis of 2,6-diethylphenol, phenol can be reacted with an ethylating agent like ethyl bromide or ethene in the presence of a suitable catalyst. google.comgoogle.com The ortho-directing nature of the hydroxyl group of phenol favors the substitution at the 2 and 6 positions, especially when an excess of the alkylating agent is used. Alternative methods for the alkylation of phenols include using alcohols in the presence of acid catalysts at elevated temperatures. researchgate.netresearchgate.net

Approaches for Methoxy Group Incorporation

With 2,6-diethylphenol as the intermediate, the next step is the introduction of the methoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, a methyl halide like methyl iodide or methyl bromide.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the formation of the more nucleophilic phenoxide. The general scheme for the Williamson ether synthesis is as follows:

R-OH + Base → R-O⁻ + HB⁺ R-O⁻ + R'-X → R-O-R' + X⁻

In this specific case, 2,6-diethylphenol would be reacted with a methylating agent to yield 1,3-diethyl-2-methoxybenzene.

Methods for Nitro Group Introduction

The final step in the synthesis is the introduction of the nitro group at the 5-position of 1,3-diethyl-2-methoxybenzene. This is achieved through an electrophilic aromatic substitution reaction, specifically nitration . The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The regioselectivity of this step is crucial. The existing substituents on the benzene (B151609) ring—two ethyl groups and a methoxy group—are all activating and ortho-, para-directing groups. chemistrytalk.orgorganicchemistrytutor.comlibretexts.orgwikipedia.org The methoxy group is a significantly stronger activating group than the ethyl groups. Therefore, the position of nitration will be primarily directed by the methoxy group. The positions ortho to the methoxy group are already occupied by the ethyl groups. Consequently, the nitration is expected to occur at the position para to the methoxy group, which corresponds to the 5-position of the target molecule.

Multi-step Synthetic Routes to this compound

Based on the retrosynthetic analysis, a plausible multi-step synthesis of this compound can be outlined. The key steps are the regioselective alkylation of a phenolic precursor, followed by etherification and a final regioselective nitration.

Regioselective Alkylation of Phenol

The synthesis commences with the dialkylation of phenol to form 2,6-diethylphenol. This can be achieved via a Friedel-Crafts alkylation reaction.

Reaction Scheme:

Reaction Conditions:

| Parameter | Condition |

| Reactants | Phenol, Ethyl Bromide |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous, non-polar solvent (e.g., carbon disulfide) |

| Temperature | Typically low to moderate temperatures to control reactivity |

It is important to control the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, to favor the formation of the desired 2,6-diethylphenol and minimize the formation of other isomers and polyalkylation products.

Etherification Reactions on Substituted Phenolic Intermediates (e.g., Williamson Ether Synthesis)

The next step involves the conversion of the hydroxyl group of 2,6-diethylphenol to a methoxy group using the Williamson ether synthesis.

Reaction Scheme:

Reaction Conditions:

| Parameter | Condition |

| Reactants | 2,6-Diethylphenol, Methyl Iodide |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) |

| Solvent | A polar aprotic solvent such as acetone (B3395972) or DMF |

| Temperature | Typically room temperature to gentle heating |

The use of a strong base ensures the complete deprotonation of the phenol, and the choice of a suitable methylating agent is critical for an efficient reaction.

Regioselective Nitration of Diethylbenzene Precursors

The final step is the nitration of 1,3-diethyl-2-methoxybenzene to introduce the nitro group at the 5-position.

Reaction Scheme:

Reaction Conditions:

| Parameter | Condition |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Kept low (typically 0-10 °C) to prevent over-nitration and side reactions |

The regioselectivity of this reaction is governed by the directing effects of the substituents. The methoxy group is a powerful ortho-, para-director. Since the ortho positions are blocked by the ethyl groups, the incoming electrophile (NO₂⁺) is directed to the para position, resulting in the desired this compound. The presence of three activating groups on the ring makes it highly reactive towards electrophilic substitution, necessitating careful control of the reaction temperature to avoid the formation of dinitro products.

Electrophilic Aromatic Substitution for Alkylation and Nitration Sequences

The synthesis of this compound via electrophilic aromatic substitution (EAS) is a primary and logical approach. This strategy typically involves a two-step sequence: a double Friedel-Crafts alkylation to introduce the ethyl groups and a subsequent nitration step, or vice versa. The order of these reactions is critical due to the directing effects of the substituents on the aromatic ring.

A plausible synthetic pathway commences with a suitable starting material, such as resorcinol, which can be converted to 1,3-dimethoxybenzene. However, for the target molecule, 2,6-diethylanisole would be a more direct precursor.

Friedel-Crafts Alkylation:

The introduction of ethyl groups onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. msu.eduyoutube.com This reaction involves the use of an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). msu.edulumenlearning.com The reaction proceeds through the formation of an electrophilic carbocation or a polarized complex that then attacks the electron-rich aromatic ring. libretexts.org

Starting with 2-methoxyaniline (o-anisidine), one could envision a double ethylation at the positions ortho and para to the amino group, followed by removal of the amino group and subsequent nitration. However, a more direct route would involve the alkylation of a pre-existing methoxybenzene derivative. The methoxy group is an activating, ortho-, para-director, while the ethyl groups are also activating and ortho-, para-directing.

Nitration:

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the benzene ring. youtube.com This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgyoutube.com

In the context of synthesizing this compound, if we start with 1,3-diethyl-2-methoxybenzene, the directing effects of the substituents must be considered. The methoxy group is a strong activating group and directs ortho- and para-. The two ethyl groups are also activating and direct ortho- and para-. The position para to the methoxy group is already occupied by an ethyl group. The positions ortho to the methoxy group are also occupied by ethyl groups. The most likely position for nitration would be the one activated by all three groups and sterically accessible, which is the C5 position.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAᵣ) presents an alternative, though often more challenging, route for the synthesis of this compound. libretexts.org This type of reaction requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups, and must contain a good leaving group (such as a halide). libretexts.orgopenstax.org

A hypothetical SNAᵣ pathway could involve a starting material like 1,3-diethyl-5-nitro-2-halobenzene (e.g., chloro or fluoro). In this scenario, the nitro group, being a powerful electron-withdrawing group, would activate the ring towards nucleophilic attack. youtube.com The methoxy group could then be introduced by reacting the halo-compound with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃). openstax.org The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgyoutube.com

The challenge in this approach lies in the synthesis of the starting 1,3-diethyl-5-nitro-2-halobenzene. This precursor would itself likely be synthesized via a multi-step process involving halogenation, alkylation, and nitration of a benzene derivative. Given the activating nature of the ethyl and methoxy groups, an electrophilic substitution route is generally more straightforward for this target molecule.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product while minimizing side reactions. researchgate.netnih.gov

For the Friedel-Crafts alkylation step, several parameters can be adjusted:

Catalyst: The choice and amount of the Lewis acid catalyst are critical. While AlCl₃ is common, other catalysts like FeCl₃ or solid acid catalysts can be employed to modulate reactivity and reduce waste.

Solvent: The solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are often used. orgsyn.org

Temperature: Temperature control is crucial to prevent polyalkylation and isomerization of the alkyl groups. youtube.com Lower temperatures generally favor the desired product.

Reagent Stoichiometry: The molar ratio of the alkylating agent to the aromatic substrate and catalyst needs to be carefully controlled to avoid over-alkylation.

For the nitration step, optimization involves:

Nitrating Agent: The composition of the mixed acid (HNO₃/H₂SO₄) can be varied to control the nitration rate.

Temperature: Nitration reactions are often exothermic, and maintaining a low temperature (e.g., 0-10 °C) is essential to prevent multiple nitrations and side reactions. masterorganicchemistry.com

Reaction Time: The reaction time should be sufficient for complete conversion but short enough to minimize the formation of byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of conditions. nih.gov

The following interactive table illustrates a hypothetical optimization of the nitration of 1,3-diethyl-2-methoxybenzene.

| Entry | Temperature (°C) | H₂SO₄ (eq.) | Time (h) | Yield (%) |

| 1 | 25 | 1.0 | 2 | 65 |

| 2 | 0 | 1.0 | 2 | 80 |

| 3 | 0 | 1.5 | 2 | 85 |

| 4 | 0 | 1.5 | 1 | 90 |

| 5 | -10 | 1.5 | 1 | 88 |

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes, guided by the principles of green chemistry. mdpi.comuniroma1.it

For Friedel-Crafts alkylation , traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and generate significant acidic waste. Greener alternatives include:

Solid Acid Catalysts: Using solid acid catalysts such as zeolites or clays (B1170129) can simplify catalyst separation and recycling, reducing waste.

Ionic Liquids: Ionic liquids can act as both solvent and catalyst and can often be recycled.

For nitration , the use of large quantities of mixed acid poses environmental and safety risks. Greener nitration methods include:

Solid Acid Catalysts with Nitric Acid: This can eliminate the need for sulfuric acid.

Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent can provide a cleaner reaction profile.

Scale-up Considerations for Laboratory Synthesis

Scaling up a synthesis from a laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility. researchgate.net

Key considerations for the synthesis of this compound include:

Heat Management: Both Friedel-Crafts alkylation and nitration are exothermic reactions. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This requires appropriate reactor design with cooling jackets and careful control of the rate of reagent addition.

Mass Transfer: In larger reactors, ensuring efficient mixing of reactants is essential for consistent reaction progress and to avoid localized "hot spots." The choice of stirrer design and stirring speed becomes critical.

Reagent Addition: The controlled addition of reagents, particularly in exothermic reactions, is vital for safety and selectivity. The use of addition funnels on a lab scale is replaced by automated pumping systems in a larger setup.

Work-up and Purification: Procedures that are simple on a small scale, such as extractions in a separatory funnel, need to be adapted for larger volumes using appropriate equipment. Purification methods like column chromatography may not be feasible for large quantities, and alternatives like crystallization or distillation need to be developed.

Safety: A thorough hazard analysis of all chemicals and reaction steps is necessary to implement appropriate safety measures for handling larger quantities of potentially hazardous materials.

Chemical Reactivity and Transformation Studies of 1,3 Diethyl 2 Methoxy 5 Nitrobenzene

Reactions at the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly influencing the synthetic pathways involving this compound.

Chemoselective Reduction Reactions to Aromatic Amines (e.g., Catalytic Hydrogenation, Metal Reductions)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. For sterically hindered nitroarenes such as 1,3-Diethyl-2-methoxy-5-nitrobenzene, the choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. Common catalysts include palladium, platinum, and nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. For substrates with multiple reducible functional groups, careful selection of the catalyst and conditions can ensure the chemoselective reduction of the nitro group.

Metal Reductions: Metals such as iron, tin, and zinc in acidic media are also effective for the reduction of nitro groups. These methods are often used in industrial settings due to their cost-effectiveness. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

Below is a table summarizing typical conditions for these reductions, extrapolated from similar compounds.

| Method | Reagents and Conditions | Product | Anticipated Observations |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 2,6-Diethyl-4-methoxyaniline | High yield and clean reaction profile. |

| Metal Reduction (Fe/HCl) | Fe powder, HCl, Ethanol/Water, Reflux | 2,6-Diethyl-4-methoxyaniline | Robust and cost-effective, may require careful workup to remove metal salts. |

| Metal Reduction (SnCl₂/HCl) | SnCl₂, conc. HCl, Ethanol, 0 °C to RT | 2,6-Diethyl-4-methoxyaniline | Milder conditions compared to Fe/HCl, often used for sensitive substrates. |

Reactions Involving Nitro Group Activation

The nitro group can be activated to participate in various other chemical transformations, although these are less common than reduction. For instance, nucleophilic aromatic substitution can occur, though the presence of electron-donating diethyl and methoxy (B1213986) groups would generally disfavor this unless a very strong nucleophile is used under forcing conditions.

Transformations of the Methoxy Group

The methoxy group is an ether linkage to the aromatic ring and can be a site for specific chemical modifications.

Demethylation and Ether Cleavage Reactions

Cleavage of the methyl-aryl ether bond to yield the corresponding phenol (B47542) is a common transformation. This is typically achieved using strong acids or nucleophiles.

Common demethylating agents include boron tribromide (BBr₃), hydrobromic acid (HBr), and certain thiolates. The choice of reagent depends on the presence of other functional groups in the molecule. The steric hindrance from the adjacent diethyl groups in this compound might influence the reaction kinetics, potentially requiring more forcing conditions.

| Reagent | Typical Conditions | Product | Anticipated Challenges |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | 2,6-Diethyl-4-nitrophenol | High reactivity, requires careful control of stoichiometry and temperature. |

| Hydrobromic Acid (HBr) | Acetic acid, Reflux | 2,6-Diethyl-4-nitrophenol | Strong acid, may not be suitable for acid-sensitive substrates. |

| Sodium Ethanethiolate (NaSEt) | DMF, Reflux | 2,6-Diethyl-4-nitrophenol | Strong nucleophile, requires anhydrous conditions. |

Functionalization of the Methoxy Moiety

Direct functionalization of the methoxy group without cleavage is less common but can be envisioned under specific oxidative conditions, though this is not a standard transformation for simple aryl methyl ethers.

Reactivity of the Diethyl Groups

The diethyl groups are generally the most chemically inert part of the molecule under typical reaction conditions. However, under more vigorous conditions, reactions at the benzylic positions can occur.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl groups to carboxylic acids. The reaction proceeds via a radical mechanism and typically requires elevated temperatures. Due to the presence of two ethyl groups, a mixture of mono- and di-oxidized products could be expected, depending on the stoichiometry of the oxidant.

Benzylic Halogenation: Radical halogenating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen atom at the benzylic position of the ethyl groups.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Benzylic Oxidation | KMnO₄, H₂O/Pyridine, Reflux | 2-(1-Carboxyethyl)-6-ethyl-4-nitroanisole, 2,6-bis(1-Carboxyethyl)-4-nitroanisole |

| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄, Reflux | 2-(1-Bromoethyl)-6-ethyl-4-nitroanisole |

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity and rate of this reaction are heavily influenced by the existing substituents.

The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile.

Methoxy group (-OCH3): A strong activating, ortho-, para-director.

Ethyl groups (-CH2CH3): Weakly activating, ortho-, para-directors.

Nitro group (-NO2): A strong deactivating, meta-director.

The positions on the ring are numbered as follows: C1-ethyl, C2-methoxy, C3-ethyl, C4-H, C5-nitro, C6-H. The available positions for substitution are C4 and C6.

The powerful ortho-, para-directing effect of the methoxy group will direct incoming electrophiles to its ortho (C3, already substituted) and para (C6) positions. The ethyl groups will direct to their ortho (C2, C4) and para (C6) positions. The nitro group will direct to its meta positions (C1, C3, already substituted).

Considering these directing effects, the most likely position for electrophilic attack is C6, which is para to the strongly activating methoxy group and ortho to one of the ethyl groups. The C4 position is ortho to one ethyl group but is sterically hindered by the adjacent ethyl and methoxy groups.

Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, there is no conventional leaving group like a halogen.

However, the presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic attack. In some cases, a methoxy group can act as a leaving group in SNAr reactions, particularly when activated by a nitro group ortho or para to it. In this molecule, the nitro group is meta to the methoxy group, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate. Therefore, nucleophilic aromatic substitution involving the displacement of the methoxy group is unlikely.

For SNAr to occur, a leaving group would need to be introduced to the ring, for example, through halogenation at the C4 or C6 positions. If a halogen were present at the C4 position (ortho to the nitro group), it would be activated for nucleophilic substitution.

Photochemical Reactivity and Degradation Pathways

Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, this compound could undergo several transformations. The primary photochemical processes for nitroaromatics often involve the excitation of the nitro group.

Studies on related nitroanisole derivatives have shown that photochemical nucleophilic substitution can occur, where a nucleophile in the reaction medium replaces a group on the ring. For instance, in the presence of a nucleophile like hydroxide (B78521) ion, photochemical substitution of the nitro group or the methoxy group could be a possible degradation pathway. The regioselectivity of such photosubstitution reactions can be complex and may differ from the thermal reactions.

Another potential photochemical pathway is the reduction of the nitro group. Irradiation in the presence of a hydrogen donor could lead to the formation of nitroso, hydroxylamino, or amino derivatives. Furthermore, the alkyl side chains could also be involved in photochemical reactions, such as photooxidation.

The exact degradation pathways would depend on the specific conditions, including the wavelength of light, the solvent, and the presence of other reactive species.

Thermal Stability and Decomposition Studies

The decomposition of nitroaromatic compounds is often initiated by the cleavage of the C-NO2 bond, a process that is highly dependent on the molecular structure and the presence of other functional groups. dtic.mildtic.mil The substituents on the benzene ring can either stabilize or destabilize the molecule, thereby affecting its decomposition temperature and the nature of the decomposition products.

Studies on nitrobenzene (B124822), the parent compound, have shown that its thermal fragmentation can proceed through two primary pathways at high temperatures. kaust.edu.sakaust.edu.sa The first involves the direct cleavage of the C-NO2 bond to produce a phenyl radical and nitrogen dioxide (NO2). kaust.edu.sakaust.edu.sa The second pathway leads to the formation of a phenoxy radical and nitric oxide (NO). kaust.edu.sakaust.edu.sa The presence of substituents on the benzene ring can alter the preference for these pathways. rsc.org

For this compound, it is plausible that the initial decomposition steps would involve similar bond fission mechanisms. The presence of ethyl groups might introduce additional reaction pathways, such as hydrogen abstraction from the alkyl chains, leading to a more complex mixture of decomposition products. The methoxy group could also participate in rearrangement reactions during thermal degradation.

Given the lack of direct experimental data, the following table provides a hypothetical summary of potential thermal decomposition characteristics for this compound, based on the known behavior of related nitroaromatic compounds.

Interactive Data Table: Inferred Thermal Decomposition Characteristics of this compound

| Parameter | Inferred Characteristic | Basis of Inference |

| Primary Decomposition Onset | Moderately high temperature | Nitroaromatic compounds generally require significant thermal energy for decomposition. dtic.mil |

| Initial Decomposition Step | C-NO2 bond cleavage | Common primary decomposition pathway for nitroaromatics. dtic.milkaust.edu.sa |

| Potential Gaseous Products | NOx (NO, NO2), CO, CO2, H2O | Typical products from the combustion of organic nitro compounds. |

| Potential Solid Residue | Carbonaceous material | Incomplete combustion often leads to char formation. |

Further research, including experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be necessary to determine the precise thermal decomposition profile of this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound . Consequently, it is not possible to provide the detailed research findings and data tables as requested in the specified article outline.

The generation of an article focusing on the Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of this particular compound requires access to published research that includes its spectral analysis. The search did not yield any studies containing ¹H, ¹³C, or ¹⁵N NMR spectra, nor any 2D NMR (COSY, HSQC, HMBC, NOESY) data. Similarly, no information was found regarding its high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) analysis, which would be necessary to discuss its fragmentation pathways.

While general principles of spectroscopic analysis could be applied to predict the expected spectral features of this compound based on its structure, this would be speculative and would not constitute the "detailed research findings" required by the prompt. The strict adherence to providing scientifically accurate, research-based content for the specified compound prevents the creation of the requested article at this time.

Should research on the spectroscopic and analytical characterization of this compound be published in the future, an article conforming to the provided outline could then be generated.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1,3 Diethyl 2 Methoxy 5 Nitrobenzene

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups and Molecular Structure

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the nitro group (NO₂), the methoxy (B1213986) group (O-CH₃), the diethyl groups (CH₂-CH₃), and the substituted benzene (B151609) ring.

Key Expected Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching vibration is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretching vibration appears in the 1360-1290 cm⁻¹ range for aromatic nitro compounds. orgchemboulder.com These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com A scissoring (bending) vibration can also be observed at lower frequencies.

Methoxy Group (O-CH₃) Vibrations: The C-H stretching vibrations of the methyl group in the methoxy substituent are expected in the 2950-2850 cm⁻¹ region. The characteristic C-O stretching vibration of the aromatic ether linkage would likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Diethyl Group (CH₂-CH₃) Vibrations: The ethyl substituents will contribute to the aliphatic C-H stretching region between 3000 and 2850 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ range.

Aromatic Benzene Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be diagnostic of the substitution pattern.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum (e.g., the polar N-O stretches) may be weak in the Raman spectrum, while non-polar vibrations (e.g., C=C ring stretches) that are weak in the IR can be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium | Strong |

| Aliphatic C-H (Ethyl & Methoxy) | Stretching | 3000-2850 | Medium-Strong | Medium-Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 | Very Strong | Medium |

| Nitro (NO₂) | Symmetric Stretching | 1360-1290 | Strong | Strong |

| Aromatic Ether (C-O) | Asymmetric Stretching | 1275-1200 | Strong | Medium |

| Aromatic Ether (C-O) | Symmetric Stretching | 1075-1020 | Medium | Weak |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the primary chromophore is the nitro-substituted benzene ring.

The UV-Vis spectrum of nitrobenzene (B124822) in a non-polar solvent typically shows a strong absorption band around 252 nm. stackexchange.com This band, often referred to as the B-band (benzenoid band), arises from a π → π* electronic transition within the aromatic ring, which is perturbed by the nitro group. stackexchange.com The presence of additional substituents, such as the two ethyl groups and the methoxy group, will likely cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance).

π → π Transitions:* These are high-energy transitions associated with the delocalized π-electron system of the benzene ring. The presence of the electron-donating methoxy and ethyl groups and the electron-withdrawing nitro group will significantly influence the energy levels of the molecular orbitals, thus affecting the wavelength of maximum absorption (λ_max). For multisubstituted benzene derivatives, the position of the electronic transitions depends on the relative positions of the substituents on the ring. up.ac.za

n → π Transitions:* The nitro group also possesses non-bonding electrons on the oxygen atoms, which can undergo n → π* transitions. These transitions are typically of lower intensity and may be observed as a shoulder on the main absorption band or as a separate weak band at longer wavelengths, often in the region of 300-340 nm for nitroaromatic compounds.

The solvent used for analysis can also influence the spectrum. Polar solvents may interact with the molecule's dipole moment, leading to shifts in the absorption maxima. For instance, the B-band of nitrobenzene shifts to a longer wavelength in more polar solvents. stackexchange.com

| Electronic Transition | Expected λ_max Range (nm) | Description |

|---|---|---|

| π → π | 260-290 | Benzenoid B-band, high intensity. Shifted to longer wavelength due to substitution. |

| n → π | 300-350 | Low intensity, associated with the nitro group chromophore. May be obscured by the stronger π → π* band. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This method can provide a wealth of information about this compound, provided that a suitable single crystal can be grown. The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org

Information Obtainable from X-ray Crystallography:

Molecular Conformation: The analysis will reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the planarity of the benzene ring, the orientation of the nitro and methoxy groups relative to the ring, and the conformation of the ethyl groups. Steric hindrance between the ortho-substituted diethyl and methoxy groups may lead to a non-planar arrangement of these substituents with respect to the benzene ring.

Crystal Packing: The data will show how the individual molecules are arranged in the crystal lattice. This includes information on intermolecular distances and the types of non-covalent interactions that stabilize the crystal structure, such as van der Waals forces and potential weak C-H···O hydrogen bonds.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration. While this compound is achiral, this capability is crucial for many other organic compounds. nih.gov

The successful application of this technique is contingent upon the ability to grow high-quality single crystals, which can be a challenging process influenced by factors such as purity, solvent, and crystallization conditions. rochester.edu

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of this compound, monitor its synthesis, and analyze it within complex matrices. elgalabwater.com

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

After separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern (mass spectrum) provide a unique fingerprint that can be used for definitive identification.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Key Fragments: Fragmentation would likely involve the loss of substituents. Common fragmentation pathways for related compounds include the loss of a nitro group (NO₂), a methoxy group (OCH₃), or cleavage of the ethyl groups. The fragmentation of aromatic ethers often proceeds via specific rearrangements. acs.org

| Parameter | Expected Observation |

|---|---|

| Retention Time | Dependent on column and temperature program. |

| Molecular Ion (M⁺) | Present, corresponding to the molecular weight. |

| Major Fragments | Loss of NO₂, OCH₃, CH₃, and C₂H₅. |

LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. It couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. spectroscopyworld.com For a compound like this compound, LC-MS provides a complementary method to GC-MS.

Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol), would be a common choice.

After separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically produce a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for both qualitative and quantitative analysis. thermofisher.com When coupled with a suitable detector, such as a UV-Vis detector, HPLC can be used to accurately determine the concentration of this compound in a sample. gu.edu.eg

For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentration. The peak area of the analyte in the chromatogram is proportional to its concentration. By comparing the peak area of an unknown sample to the calibration curve, its concentration can be determined.

A common setup would involve a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase, such as a mixture of acetonitrile and water. A UV detector set to the λ_max of the compound (as determined by UV-Vis spectroscopy) would provide high sensitivity and selectivity for detection. This method is invaluable for quality control, stability studies, and reaction monitoring.

Theoretical and Computational Chemistry Investigations of 1,3 Diethyl 2 Methoxy 5 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. unpatti.ac.id For a molecule like 1,3-diethyl-2-methoxy-5-nitrobenzene, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum electronic energy. unpatti.ac.id

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The optimization process yields the equilibrium geometry, total electronic energy, and rotational constants of the molecule. The resulting optimized structure is a crucial starting point for all other computational analyses.

Illustrative Optimized Geometrical Parameters: This table provides an example of the kind of data a DFT geometry optimization would yield for the benzene (B151609) ring and its direct substituents. Actual values would be determined by calculation.

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C1-C2 | 1.40 Å |

| C-N (Nitro) | 1.48 Å | |

| N-O (Nitro) | 1.22 Å | |

| C-O (Methoxy) | 1.37 Å | |

| Bond Angle | C1-C6-C5 | 120.5° |

| C-N-O (Nitro) | 117.5° | |

| C-O-C (Methoxy) | 118.0° | |

| Dihedral Angle | C2-C1-C(Ethyl)-C(Ethyl) | ~90° |

| C1-C2-O-C(Methoxy) | ~0° (Planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character. The energy of the LUMO is related to the electron affinity and its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, while the electron-donating methoxy (B1213986) and ethyl groups would raise the energy of the HOMO.

Illustrative FMO Properties: This table provides representative energy values for a substituted nitrobenzene (B124822).

| Property | Description | Calculated Value (Example) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.3 eV |

| Ionization Potential (I) | ≈ -EHOMO | 6.8 eV |

| Electron Affinity (A) | ≈ -ELUMO | 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.65 eV |

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution across the molecule's surface. It is calculated from the optimized molecular geometry and electron density. The ESP map uses a color scale to indicate regions of different potential: red typically signifies electron-rich areas with a negative electrostatic potential, while blue indicates electron-poor regions with a positive potential. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. The aromatic ring would exhibit varied potential, with the electron-donating methoxy and diethyl groups increasing electron density at the ortho and para positions relative to them. A positive potential (blue) might be found near the hydrogen atoms. This map is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors, highlighting sites susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. These tensors are then used to predict the 1H and 13C NMR chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). The predicted shifts are highly sensitive to the electronic environment of each nucleus, allowing for a detailed assignment of experimental spectra. For the target molecule, calculations would differentiate the chemical shifts of the aromatic protons and carbons based on the electronic effects of the nitro, methoxy, and ethyl substituents.

Vibrational Frequencies: The same DFT calculation used for geometry optimization also yields the vibrational frequencies and their corresponding infrared (IR) and Raman intensities. This analysis helps in assigning the peaks in experimental IR and Raman spectra to specific molecular motions, such as bond stretches, bends, and torsions. researchgate.net For this compound, key predicted frequencies would include the characteristic symmetric and asymmetric stretching modes of the NO2 group (typically around 1350 cm-1 and 1530 cm-1, respectively), C-H stretches of the aromatic ring and alkyl groups, and C-O stretching of the methoxy group.

Illustrative Predicted Vibrational Frequencies: This table shows examples of key vibrational modes and their expected frequency ranges.

| Vibrational Mode | Functional Group | Calculated Frequency (Example) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 cm-1 |

| C-H Stretch (Aliphatic) | Ethyl/Methoxy Groups | 3000 - 2850 cm-1 |

| NO2 Asymmetric Stretch | Nitro Group | ~1530 cm-1 |

| NO2 Symmetric Stretch | Nitro Group | ~1350 cm-1 |

| C-O Stretch | Methoxy Group | ~1250 cm-1 |

| C-N Stretch | C-NO2 | ~850 cm-1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations would be particularly useful for conformational analysis. The ethyl and methoxy groups are not fixed in space but can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable rotamers (rotational isomers) and the energy barriers between them. This provides insight into the molecule's flexibility.

Furthermore, MD can be used to study intermolecular interactions by simulating a collection of molecules in a virtual box, mimicking a liquid or solid state. This allows for the calculation of bulk properties like density and radial distribution functions, which describe how the molecules pack together and interact through van der Waals forces or dipole-dipole interactions.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along a reaction pathway.

For a substituted nitrobenzene like this compound, theoretical methods could be used to investigate various reactions. For example, one could study the mechanism of electrophilic aromatic substitution, predicting whether an incoming electrophile would preferentially add to the C4 or C6 position and calculating the activation energies for each pathway. Another area of interest could be the reduction of the nitro group, a common transformation for nitroaromatics. Computational analysis could help determine the stepwise mechanism, identifying intermediates and transition states involved in the conversion of the nitro group to a nitroso, hydroxylamino, or amino group. The calculation of activation energies for these steps provides a quantitative prediction of the reaction kinetics.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Parameters (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties of a compound based on its molecular structure. nih.gov For this compound, a QSPR study would involve the calculation of various molecular descriptors and the development of a mathematical model that correlates these descriptors with specific chemical parameters. These models are particularly valuable for predicting properties that are difficult or costly to measure experimentally.

Methodology

A typical QSPR study for this compound would commence with the computational optimization of its molecular structure. This is commonly achieved using methods like Density Functional Theory (DFT), which provides a reliable representation of the molecule's three-dimensional geometry and electronic distribution. nih.gov Following geometry optimization, a wide array of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecule's structure and can be categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight.

Topological Descriptors: These indices are derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are considered highly informative. dergipark.org.tr Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, polarizability, and total energy. dergipark.org.trisca.me

Once a comprehensive set of descriptors is generated, statistical techniques such as Multilinear Regression (MLR) are employed to build a linear model that links a selection of these descriptors to a specific property. core.ac.uk The goal is to create a robust and predictive model that can be used to estimate properties for similar, unmeasured compounds. nih.gov For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like thermal stability and decomposition enthalpy. nih.govresearchgate.net

Predicted Chemical Parameters and Illustrative Descriptors

For this compound, QSPR models could be developed to predict a range of chemical parameters. The following interactive table presents a hypothetical set of quantum-chemical descriptors that would be calculated and used in such a study, along with the properties they could help predict.

| Descriptor | Hypothetical Value | Predicted Chemical Parameter |

| Molecular Weight (MW) | 209.25 g/mol | Boiling Point, Vapor Pressure |

| Total Energy (Etotal) | -785.4 Hartree | Thermal Stability, Heat of Formation |

| HOMO Energy (EHOMO) | -8.5 eV | Ionization Potential, Reactivity |

| LUMO Energy (ELUMO) | -1.2 eV | Electron Affinity, Reactivity |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Kinetic Stability, UV-Vis Absorption |

| Dipole Moment (μ) | 4.5 Debye | Polarity, Intermolecular Interactions |

| Molar Refractivity (MR) | 58.6 cm³/mol | Polarizability, Boiling Point |

Note: The values in this table are illustrative and represent the type of data generated in a computational chemistry study. They are based on general principles for nitroaromatic compounds and are not experimental results.

Solvation Effects and Computational Studies in Different Media

The chemical and electronic properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. rsc.org Computational studies of solvation effects for this compound would aim to quantify how its properties change in different media, from non-polar organic solvents to polar aqueous environments.

Methodology

Computational chemists use two primary approaches to model solvation:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org The solute molecule is placed in a cavity within this dielectric, and the interactions are calculated based on the bulk properties of the solvent. The Polarizable Continuum Model (PCM) is a widely used example of this approach. chemrxiv.org These models are computationally efficient and effective for capturing the average effects of a solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. The solute molecule is surrounded by a "shell" of solvent molecules, and the interactions between the solute and each solvent molecule are calculated explicitly. This method is crucial for studying systems where specific interactions, such as hydrogen bonding, play a dominant role. rsc.org

For this compound, a combination of DFT calculations with an implicit solvation model would likely be used to investigate its behavior in various solvents. Properties such as the total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) would be calculated in the gas phase and in a selection of solvents with varying polarities. journalirjpac.com

Solvent-Dependent Properties

The polarity of the solvent can induce significant changes in the electronic structure of a solute. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to greater stabilization. This typically results in an increased dipole moment and a decrease in the total energy of the system. journalirjpac.com The HOMO-LUMO energy gap may also be affected, which can lead to shifts in the UV-Visible absorption spectrum, a phenomenon known as solvatochromism. ucsb.edu Studies on similar nitroaromatic compounds have shown that properties like dipole moment and polarizability tend to increase as the solvent becomes more polar. journalirjpac.com

The following interactive table provides a hypothetical illustration of how key computed properties of this compound might vary across different media.

| Property | Gas Phase (Vacuum) | Toluene (ε ≈ 2.4) | Acetone (B3395972) (ε ≈ 20.7) | Water (ε ≈ 78.4) |

| Total Energy (Hartree) | -785.40 | -785.42 | -785.45 | -785.46 |

| Dipole Moment (Debye) | 4.50 | 4.95 | 5.60 | 5.85 |

| HOMO-LUMO Gap (eV) | 7.30 | 7.25 | 7.18 | 7.15 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate expected trends based on computational studies of similar nitroaromatic compounds. They are not experimentally verified data.

Research on this compound and Its Applications Remains Undocumented in Publicly Available Scientific Literature

While the individual structural components of this molecule—a nitrobenzene core with diethyl and methoxy substituents—are common in various fields of organic chemistry, the unique combination present in this compound does not appear in published research concerning advanced organic materials, supramolecular chemistry, coordination chemistry, or the development of chemosensors.

Nitroaromatic compounds, as a broad class, are extensively studied. They are known to be valuable precursors in the synthesis of dyes, pharmaceuticals, and polymers due to the versatile reactivity of the nitro group, which can be readily reduced to an amino group. nih.govnih.govstudy.com This amino functionality serves as a key building block for a wide array of more complex molecules. nih.gov

In the context of the requested research areas:

Advanced Organic Materials: Substituted nitrobenzenes can theoretically act as precursors to monomers for polymers or as building blocks for liquid crystals and organic semiconductors. researchgate.netrsc.orgcolorado.edu The electronic properties imparted by the nitro group, and the potential for its transformation, are of interest in the design of optoelectronic materials. rsc.orgossila.comresearchgate.netmdpi.com However, no studies have specifically utilized the 1,3-diethyl-2-methoxy-5-nitro substitution pattern for these purposes.

Supramolecular and Coordination Chemistry: Aromatic compounds with various functional groups are fundamental to supramolecular chemistry, participating in host-guest interactions and self-assembly processes. researchgate.net Similarly, nitro-substituted ligands have been used in coordination chemistry to create metal complexes with diverse properties. mdpi.comresearchgate.netbohrium.comnih.gov There is, however, no documented use of this compound as a host, guest, or ligand in these contexts.

Chemosensors: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds relevant in the field of chemosensors, both as analytes to be detected and as components of the sensing materials themselves. researchgate.netmaterialsciencejournal.orgacs.org Fluorescent and electrochemical sensors are often designed to interact with nitroaromatics. materialsciencejournal.orgrsc.org Conversely, a functionalized nitrobenzene could be incorporated into a sensor's structure to detect other chemical species. Again, no such application has been reported for this compound.

Application Oriented Research of 1,3 Diethyl 2 Methoxy 5 Nitrobenzene Non Clinical, Non Safety

Photophysical Properties for Optoelectronic Applications

No research data was found that investigates 1,3-Diethyl-2-methoxy-5-nitrobenzene as a fluorophore, photoswitch, or energy transfer agent. While the broader class of nitroaromatic compounds has been studied for these properties, with the nitro group generally acting as a fluorescence quencher, specific data for this compound, such as absorption and emission spectra, quantum yields, or excited-state lifetimes, are not available in the reviewed literature.

Catalysis and Organocatalysis Potential

Similarly, there is no published research on the potential of this compound as a chiral auxiliary or ligand in catalysis or organocatalysis. The field of catalysis often utilizes complex organic molecules, but there are no specific studies detailing the use, efficacy, or reaction mechanisms involving this compound in these applications.

Due to the absence of research, no data tables with detailed findings can be generated for this specific compound.

Future Directions and Emerging Research Avenues for 1,3 Diethyl 2 Methoxy 5 Nitrobenzene

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of nitroaromatic compounds often involves harsh conditions and the use of corrosive reagents like mixed nitric and sulfuric acids, which can lead to environmental concerns. researchgate.netnih.gov Future research will likely focus on developing greener and more sustainable synthetic routes to 1,3-Diethyl-2-methoxy-5-nitrobenzene.

One promising avenue is the exploration of solid-supported reagents and catalysts. researchgate.net These materials can offer advantages such as easier product separation, catalyst recyclability, and potentially milder reaction conditions. For instance, the use of zeolites or other solid acid catalysts could enhance regioselectivity during the nitration of 1,3-diethyl-2-methoxybenzene (B8701588), minimizing the formation of unwanted isomers. researchgate.net

Furthermore, alternative nitrating agents are being investigated to replace traditional mixed acids. researchgate.net Reagents like dinitro-5,5-dimethylhydantoin (DNDMH) have shown promise for arene nitration with good functional group tolerance. organic-chemistry.org Investigating the applicability of such reagents for the synthesis of this compound could lead to more environmentally benign processes.

The application of enabling technologies such as microwave irradiation and ultrasound-assisted synthesis also represents a significant area for future exploration. researchgate.netresearchgate.net These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net A systematic study of these technologies for the synthesis of this compound could pave the way for more efficient and sustainable production.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages |

| Solid-Supported Catalysts | Enhanced selectivity, catalyst recyclability, easier work-up. |

| Alternative Nitrating Agents | Reduced corrosivity, improved functional group tolerance. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. |

Development of Derivatization Strategies for Enhanced Functionality and Tunability

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other substituents, opening up avenues for creating a library of novel derivatives with tailored properties. nih.govmdpi.com A primary focus of future research will be the selective reduction of the nitro group to an amino group, yielding 4,6-diethyl-3-methoxyaniline. This transformation is crucial as anilines are valuable precursors for a wide range of applications, including the synthesis of dyes, pharmaceuticals, and polymers. mcgroup.co.uk Exploring chemoselective reduction methods, such as catalytic hydrogenation with novel catalysts or photocatalytic reductions, will be important to avoid the reduction of other potential functionalities. rsc.orgrsc.org

Beyond simple reduction, the nitro group can be utilized to direct further functionalization of the aromatic ring. mdpi.com For instance, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of new substituents at specific positions. scranton.edu Investigating the reactivity of this compound with various nucleophiles could lead to the synthesis of highly functionalized aromatic compounds that are not easily accessible through other routes.

Furthermore, the resulting amino derivative can be subjected to a wide array of subsequent reactions, such as diazotization followed by Sandmeyer or Suzuki coupling reactions, to introduce a diverse range of functional groups. These derivatization strategies would allow for the fine-tuning of the electronic and steric properties of the molecule, making it adaptable for various applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. researchgate.net Future research on this compound will undoubtedly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netunpatti.ac.id These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions. For example, understanding the electron distribution can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of derivatization strategies. unpatti.ac.id

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of this compound and its derivatives. dergipark.org.tr By correlating computed molecular descriptors with experimental data for related compounds, it may be possible to design new derivatives with enhanced desired properties and reduced undesirable effects.

Furthermore, computational modeling can be used to predict the properties of materials derived from this compound. For instance, calculations could be used to estimate the electronic properties of polymers or the absorption spectra of dyes incorporating this molecular scaffold. This predictive capability can accelerate the discovery of new materials with specific functionalities. researchgate.net

Integration into Multi-component Systems and Complex Architectures

The unique electronic and structural features of this compound make it an interesting building block for the construction of more complex molecular architectures and multi-component systems. Future research could explore its use in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. acsgcipr.org The development of MCRs involving this compound or its derivatives could provide rapid access to diverse and structurally complex molecules.

Another emerging area is the incorporation of this compound into supramolecular assemblies. The nitro group is known to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly of molecules into well-defined structures. researchgate.net By designing appropriate derivatives with additional recognition sites, it may be possible to create novel liquid crystals, gels, or other soft materials.

Furthermore, the integration of this compound into polymeric structures is a promising research direction. For example, it could be used as a monomer or a functional additive in the synthesis of conjugated polymers for electronic applications or porous polymers for sensing and separation technologies. spectroscopyonline.com The specific substitution pattern of the molecule could influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics.

Sustainable Chemistry Perspectives in Production and Utilization

The principles of green chemistry are becoming increasingly important in all aspects of chemical research and industry. nih.gov For this compound, future research will need to address sustainability considerations throughout its lifecycle, from synthesis to application and eventual degradation.

As discussed in the context of synthetic pathways, the development of environmentally benign production methods is a key priority. researchgate.net This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. lookchem.com The use of renewable feedstocks and biocatalysis are also long-term goals for the sustainable production of this and other aromatic compounds.

In terms of utilization, research should focus on applications that contribute to sustainability. For example, if derivatives of this compound are developed as pharmaceuticals or agrochemicals, their biodegradability and environmental fate will need to be carefully assessed to avoid long-term pollution. nih.gov The toxicity of nitroaromatic compounds is a known concern, and therefore, designing derivatives with reduced toxicity will be a critical aspect of future research. nih.govdergipark.org.tr

Finally, the development of efficient methods for the degradation or recycling of materials containing this compound will be important for a circular economy approach. This could involve investigating biodegradation pathways or developing chemical recycling processes to recover valuable starting materials. nih.gov

Investigation of Solid-State Properties and Crystal Engineering

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. Crystal engineering, the rational design of crystalline solids with desired properties, is a rapidly growing field of research. researchgate.net The nitro group is known to be a key player in directing crystal packing through various intermolecular interactions. researchgate.net

Future research should involve the systematic investigation of the solid-state properties of this compound and its derivatives. This would begin with the growth of high-quality single crystals and their characterization by X-ray diffraction to determine their crystal structures. google.com Analysis of the crystal packing can reveal the nature and strength of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking.

By understanding the factors that govern the crystal packing, it may be possible to design derivatives that crystallize in specific arrangements, leading to materials with tailored properties. For example, controlling the crystal structure could be used to optimize the non-linear optical properties of a material or to enhance its solid-state fluorescence. The study of polymorphism, the ability of a compound to exist in multiple crystal forms, will also be important as different polymorphs can exhibit different physical properties and stability.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1,3-Diethyl-2-methoxy-5-nitrobenzene be optimized to improve yield and purity?